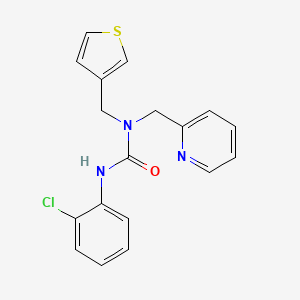

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c19-16-6-1-2-7-17(16)21-18(23)22(11-14-8-10-24-13-14)12-15-5-3-4-9-20-15/h1-10,13H,11-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMGRXWTJZJEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorobenzylamine, pyridin-2-ylmethanol, and thiophen-3-ylmethanol. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final urea derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert it into lower oxidation state compounds, often using reducing agents like hydrogen or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a broad spectrum of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural analysis.

Structural Differences and Implications

Substituent Diversity :

- The target compound uniquely combines pyridine and thiophene groups, introducing both nitrogen and sulfur heteroatoms. This contrasts with 2PU-3 and 4PU-30 , which lack sulfur and instead feature chlorophenyl or chloropyridinyl groups .

- The propargyl group in 1-(2-chlorophenyl)-3-(prop-2-yn-1-yl)urea introduces alkyne functionality, which may enhance reactivity in click chemistry or metabolic stability.

Positional Effects :

Physicochemical Properties

- Molecular Weight : The target compound’s higher molecular weight (~348.8 g/mol) compared to 2PU-3 (261.7 g/mol) and 4PU-30 (247.7 g/mol) may influence solubility and bioavailability.

- Thermodynamic Stability : The propargyl group in 1-(2-chlorophenyl)-3-(prop-2-yn-1-yl)urea could confer higher reactivity, whereas the thiophene in the target compound might improve stability under acidic conditions.

Biological Activity

The compound 3-(2-Chlorophenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a member of the diaryl urea class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H17ClN2O2S2

- Molecular Weight : 392.92 g/mol

- CAS Number : 1235043-22-7

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available intermediates. Key steps include:

-

Preparation of Intermediates :

- Synthesis of 2-chlorobenzylamine through chlorination of an appropriate benzene derivative.

- Formation of pyridin-2-ylmethyl and thiophen-3-ylmethyl derivatives through alkylation reactions.

-

Final Coupling Reaction :

- The final urea bond is formed via the reaction of the prepared amines with isocyanates or carbamates under controlled conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of diaryl ureas, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that similar compounds showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT116 (colon cancer) cell lines, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | TBD |

| Similar Derivative | HCT116 | 3.90 ± 0.33 |

| Sorafenib (Control) | A549 | 2.12 ± 0.18 |

The mechanism of action appears to involve inhibition of key signaling pathways involved in cell proliferation and survival, such as the BRAF pathway .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary tests indicated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of diaryl urea derivatives. Modifications at specific positions on the phenyl and pyridine rings significantly influence potency and selectivity:

- Chlorine Substitution : The presence of chlorine at the ortho position on the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.

- Pyridine and Thiophene Rings : The incorporation of these heterocycles contributes to improved interaction with biological targets through hydrogen bonding and π-stacking interactions.

Case Study 1: Anticancer Evaluation

In a systematic evaluation involving a series of diaryl urea derivatives, one compound demonstrated an IC50 value comparable to established drugs like Sorafenib, indicating its potential as a lead compound for further development . The study utilized MTT assays to assess cell viability across multiple cancer cell lines.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of similar compounds, revealing effective inhibition against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.